molecular formula C15H16ClNO2S B4573077 N-[1-(4-chlorophenyl)propyl]benzenesulfonamide

N-[1-(4-chlorophenyl)propyl]benzenesulfonamide

Cat. No.: B4573077
M. Wt: 309.8 g/mol
InChI Key: WUEWPZRQUITHBD-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]benzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzenesulfonamide moiety

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action of “N-[1-(4-chlorophenyl)propyl]benzenesulfonamide” is not known, many sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propyl]benzenesulfonamide typically involves the reaction of 4-chlorophenylpropylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)propyl]-4-nitrobenzenesulfonamide
  • 4-chloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide

Uniqueness

N-[1-(4-chlorophenyl)propyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a benzenesulfonamide moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-2-15(12-8-10-13(16)11-9-12)17-20(18,19)14-6-4-3-5-7-14/h3-11,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEWPZRQUITHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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